3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester
Description
Pyrrolopyridine Foundation and Structural Isomerism
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester belongs to the pyrrolopyridine class, a bicyclic heterocyclic system comprising a pyrrole ring fused to a pyridine ring. The numbering convention for pyrrolo[3,2-b]pyridine specifies fusion at the pyrrole’s 3-position and the pyridine’s 2-position, distinguishing it from other isomers such as pyrrolo[2,3-b]pyridine or pyrrolo[3,4-c]pyridine.
The compound’s structure features:
- Core scaffold : A fused pyrrolo[3,2-b]pyridine system.
- Substituents :
- Bromine at position 3 (electron-withdrawing, directing for cross-coupling reactions).
- Ethyl ester at position 2 (protecting group for carboxylic acid functionality).
Table 1: Pyrrolopyridine Isomers and Key Features
Historical Context of Pyrrolopyridine Research
Pyrrolopyridines emerged as pharmacologically relevant scaffolds in the mid-20th century, driven by the discovery of alkaloids like camptothecin (a topoisomerase I inhibitor) and pumiloside (isolated from Ophiorrhiza pumila). Synthetic efforts expanded in the 1990s, focusing on modifying the core structure to enhance bioactivity. The introduction of halogen substituents (e.g., bromine) became critical for enabling cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to diversify functional groups.
Key Milestones :
Significance in Heterocyclic Chemistry Research
This compound serves as a versatile building block due to:
Position in Academic Literature
This compound is frequently cited as a key intermediate in synthetic routes to complex molecules. For example:
- Kinase inhibitor development : Serves as a precursor to pyrazole-substituted pyrrolopyrimidines with JAK1 selectivity (IC~50~ = 2.4 nM).
- HIV drug synthesis : Used in constructing integrase inhibitors with EC~50~ values <10 µM.
- Comparative studies : Often benchmarked against analogs like 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid to evaluate positional effects on activity.
Table 2: Comparative Analysis of Brominated Pyrrolopyridine Derivatives
Properties
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(11)8-6(13-9)4-3-5-12-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSMPVSMWCDZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrrolo[3,2-B]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors. For instance, starting from 2-aminopyridine and an appropriate alkyne, the pyrrolo[3,2-B]pyridine core can be formed via a cyclization reaction.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Ethanol and Sulfuric Acid: Used in esterification.
Major Products
Substituted Derivatives: Formed through substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit promising antitumor properties. Specifically, 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated its efficacy against certain cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
Kinase Inhibition
The compound has been identified as a potential inhibitor of mTOR and PI3K pathways, which are critical in cancer metabolism and growth regulation. Inhibitors targeting these pathways can disrupt tumor growth and survival, making this compound a candidate for further development as an anticancer agent .
Synthetic Applications
Building Block in Organic Synthesis
Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cross-coupling reactions .
Reactivity and Functionalization
The bromine atom in the compound enhances its reactivity, allowing for functionalization at the 3-position. This property is exploited in synthesizing other biologically active compounds or materials with specific properties .
Material Science
Polymer Chemistry
The compound's derivatives have been explored in polymer chemistry for developing new materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antitumor Study | Cancer Treatment | Demonstrated significant inhibition of tumor growth in vitro. |
| Synthetic Methodology | Organic Synthesis | Developed efficient routes for synthesizing pyrrolo[3,2-b]pyridine derivatives using this compound as a precursor. |
| Material Development | Polymer Applications | Improved mechanical properties of polymer composites when incorporating this compound. |
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrrolo[3,2-B]pyridine core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of structurally related pyrrolopyridine and analogous heterocyclic esters:
Structural and Functional Differences
Substituent Position: The 3-bromo derivative (target compound) enables regioselective functionalization at the 3-position, whereas the 6-bromo analogs (e.g., 1234616-09-1) favor reactivity at the 6-position. This positional difference significantly impacts their utility in constructing diverse molecular architectures .
Ring System: Pyrrolo[3,2-b]pyridine derivatives (e.g., 889658-85-9, 1234616-09-1) exhibit planar aromatic systems conducive to π-π stacking in drug-receptor interactions. In contrast, pyrrolo[3,2-c]pyridine analogs (e.g., 1788041-67-7) display altered electron distribution due to the shifted nitrogen atom, affecting their coordination chemistry . Replacement of the pyrrolo nitrogen with sulfur in thieno[3,2-b]pyridine (90766-48-6) modifies electronic properties, enhancing applications in materials science .
Purity and Availability :
- The target compound (889658-85-9) is available at higher purity (98%) compared to 6-bromo derivatives (95%), making it preferable for precision synthesis .
Biological Activity
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to a class of heterocyclic compounds known for their potential therapeutic effects against various diseases, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- CAS Number : 889658-85-9
1. Anticancer Activity
Numerous studies have explored the anticancer potential of pyrrolo[3,2-B]pyridine derivatives. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the inhibition of specific signaling pathways crucial for tumor growth.
Case Study : A study demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells. The most promising compounds had an IC50 value in the low micromolar range, indicating significant potential for further development as anticancer agents .
2. Antimycobacterial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Research indicates that some derivatives possess good antimycobacterial activity with MIC values significantly lower than those of standard treatments.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Derivative A | <0.15 | Strong |
| Derivative B | 3.13 | Moderate |
In vitro studies have shown that these compounds inhibit the growth of M. tuberculosis, demonstrating their potential as new therapeutic agents against tuberculosis .
3. Antiviral Activity
Research has indicated that derivatives of pyrrolo[3,2-B]pyridine can inhibit viral replication, particularly HIV-1. The structure-activity relationship (SAR) studies suggest that substituents at specific positions significantly influence antiviral efficacy.
Findings : Compounds with an ethyl group at position 4 showed promising anti-HIV activity with an EC50 value below 10 µM, highlighting the importance of structural modifications for enhancing biological activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer and bacterial cells.
- Receptor Modulation : Some derivatives act on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
Q & A
Q. What catalytic systems are optimal for functionalizing the bromine substituent?
- Pd-Catalyzed Cross-Coupling : Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) achieves >80% coupling efficiency .
- Photoredox Catalysis : Ru(bpy)₃²⁺ enables C-Br activation under visible light for C-N bond formation .
- Key Reference : Patent EP4374877A2 details palladium-carbon catalyzed hydrogenation for deprotection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
